Piperidin-2-yl(pyridin-2-yl)methanamine
Description
Piperidin-2-yl(pyridin-2-yl)methanamine is a bifunctional organic compound featuring a piperidine ring linked to a pyridine moiety via a methanamine bridge. Its structure enables dual interactions with biological targets, making it a valuable scaffold in medicinal chemistry. The piperidine ring contributes to conformational flexibility and basicity, while the pyridine group enhances aromatic stacking and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1,3,5,7,10-11,14H,2,4,6,8,12H2 |
InChI Key |
QKNJGROHVJACTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl(pyridin-2-yl)methanamine typically involves the reaction of piperidine derivatives with pyridine derivatives. One common method is the reductive amination of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-yl(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated piperidine or pyridine derivatives.
Substitution: Various substituted piperidine or pyridine compounds.
Scientific Research Applications
Piperidin-2-yl(pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidin-2-yl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidin-2-yl(pyridin-2-yl)methanamine
- Structure : Direct linkage of piperidin-2-yl and pyridin-2-yl groups through a methanamine bridge.
- Synthesis: Typically involves reductive amination or coupling of pre-functionalized piperidine and pyridine precursors. For example, intermediates like (3-methoxy-4-((3-methylpyridin-2-yl)methoxy)phenyl)methanamine are reacted with piperidinones under acidic conditions .
(2-Methoxyphenyl)(pyridin-2-yl)methanamine
- Structure : Substitution of the piperidine ring with a 2-methoxyphenyl group.
- Synthesis: Prepared via Grignard reactions or nucleophilic substitutions, as seen in imidazo[1,5-α]pyridine derivatives targeting aminopeptidase inhibition .
[1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine (WAY-262611)
- Structure : Piperidin-4-yl group linked to a pyrimidine ring substituted with naphthalene.
- Synthesis : High-throughput screening followed by hit-to-lead optimization. The pyrimidine core is assembled via cyclization reactions, with subsequent piperidine coupling .
- Key Difference : The pyrimidine-naphthalene system confers Wnt/β-catenin agonism, absent in the parent compound .
2-(Aminomethyl)piperidine
- Structure : Simplified analog lacking the pyridine moiety.
- Synthesis: Direct reduction of 2-cyanopiperidine or reductive amination of piperidone derivatives .
- Key Difference : Reduced aromatic interactions limit its utility in targeting complex receptors.
Physicochemical and Pharmacokinetic Properties
Stereochemical Considerations
- This compound : Racemic mixtures are common, but enantiopure synthesis (e.g., [(2R)-piperidin-2-yl]methanamine) can enhance potency. For example, (R)-enantiomers show superior receptor binding in asymmetric syntheses .
- WAY-262611 : Stereochemistry at the piperidin-4-yl position is critical for Wnt agonism, though specifics are undisclosed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
